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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

An In-depth Technical Guide to 2-
(Chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(chloromethyl)butanal, a halogenated aldehyde of interest in organic
synthesis. Due to the limited availability of experimental data for this specific compound, this
guide combines computed data with information from structurally similar compounds and
established principles of organic chemistry to offer a thorough profile.

Chemical Identity and Physical Properties

2-(Chloromethyl)butanal is a chiral alpha-chloro aldehyde. Its chemical structure and basic
identifiers are outlined below.

Table 1: Chemical Identifiers for 2-(chloromethyl)butanal
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Identifier Value

IUPAC Name 2-(chloromethyl)butanal[1]

Molecular Formula CsHoCIO[1]

Molecular Weight 120.58 g/mol [1]

CAS Number 135871-45-3[1]

Canonical SMILES CCc(ccne=011]

InChl Key DWNFIQZNEIGHEO-UHFFFAOYSA-N[1]

Physical Properties

Experimental physical property data for 2-(chloromethyl)butanal is not readily available in the
scientific literature. The following table summarizes computed properties from reliable
databases and includes estimated values for key physical constants based on the structurally
similar compound, 2-chloro-2-methylpropanal, where noted.

Table 2: Physical and Computed Properties of 2-(chloromethyl)butanal
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Property Value Source

Based on 2-chloro-2-

Boiling Point ~90 °C (estimated)
methylpropanal[2]
Melting Point Not available -
) ~1.033 g/cm3 at 16 °C Based on 2-chloro-2-
Density .
(estimated) methylpropanal[2]
Soluble in most organic
solvents. Expected to have
Solubility limited solubility in water, General chemical principles
similar to other short-chain
aldehydes.[3][4]
XLogP3-AA (Computed) 1.2 [1]
Hydrogen Bond Donor Count 0 o
(Computed)
Hydrogen Bond Acceptor 1 o
Count (Computed)
Rotatable Bond Count
3 [1]
(Computed)
Exact Mass (Computed) 120.0341926 Da [1]
Topological Polar Surface Area
poiod 17.1 A2 [1]

(Computed)

Synthesis and Experimental Protocols

The synthesis of 2-(chloromethyl)butanal can be achieved through the a-chlorination of
butanal. Several methods for the a-chlorination of aldehydes have been reported in the
literature. A common and effective approach involves the use of a chlorinating agent such as N-
chlorosuccinimide (NCS) in the presence of an organocatalyst.

Experimental Protocol: Organocatalytic a-Chlorination of Butanal
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This protocol is a generalized procedure based on established methods for the
enantioselective a-chlorination of aldehydes.

Materials:

Butanal

e N-Chlorosuccinimide (NCS)

e (S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)

e Dichloromethane (DCM), anhydrous

e Saturated agueous sodium bicarbonate solution

e Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate

e Round-bottom flask

e Magnetic stirrer and stir bar

e Septum and nitrogen inlet

e Syringe

e Separatory funnel

e Rotary evaporator

« Silica gel for column chromatography

o Hexane and ethyl acetate for chromatography

Procedure:

e To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the
organocatalyst (10 mol%).
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 Dissolve the catalyst in anhydrous dichloromethane.
e Cool the solution to 0 °C using an ice bath.
e Add butanal (1.0 equivalent) to the flask via syringe.

 In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous
dichloromethane.

o Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe
pump to control the addition rate.

e Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction by adding saturated agueous sodium bicarbonate
solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

» Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to afford pure 2-(chloromethyl)butanal.

Diagram of Synthetic Workflow:

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-(chloromethyl)butanal.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15356479?utm_src=pdf-body
https://www.benchchem.com/product/b15356479?utm_src=pdf-body-img
https://www.benchchem.com/product/b15356479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15356479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Properties and Reactivity

2-(Chloromethyl)butanal possesses two reactive functional groups: an aldehyde and a
primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic
synthesis.

Reactions of the Aldehyde Group:

o Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-
(chloromethyl)butanoic acid, using common oxidizing agents such as potassium
permanganate or Jones reagent.

e Reduction: The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-
ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.

e Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic
addition reactions with various nucleophiles, including Grignard reagents, organolithium
compounds, and cyanide.

o Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form
alkenes.

Reactions involving the Chloromethyl Group:

e Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent
carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles,
such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-
heteroatom bonds.

o Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur
to form 2-ethylacrolein.

Diagram of Potential Reactions:
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Caption: Potential chemical transformations of 2-(chloromethyl)butanal.

Spectral Data (Predicted)

No experimental spectral data for 2-(chloromethyl)butanal has been found. The following are
predicted key spectral features based on its structure.

Table 3: Predicted Spectral Data for 2-(chloromethyl)butanal
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Spectroscopy Predicted Key Signals

- Aldehyde proton (CHO): Singlet, ~9.5-9.7 ppm.
- Methine proton (CH-CH2CI): Multiplet. -

1H NMR Methylene protons (CH2CI): Doublet of doublets.
- Ethyl group protons (CH2CHs): Multiplet for the

methylene and triplet for the methyl group.

- Carbonyl carbon (C=0): ~200 ppm. - Carbon
bearing chlorine (CH2Cl): ~45-55 ppm. -
Methine carbon (CH-CHO): ~50-60 ppm. - Ethyl
group carbons: ~10-30 ppm.

13C NMR

- C=0 stretch (aldehyde): Strong absorption
around 1725-1740 cm~1. - C-H stretch

IR Spectroscopy (aldehyde): Two weak bands around 2720 and
2820 cm™1, - C-Cl stretch: Absorption in the
fingerprint region, typically 600-800 cm~t. - C-H

stretches (aliphatic): Around 2850-3000 cm~1.

- Molecular ion (M*): Peak at m/z 120 and an
M+2 peak at m/z 122 with a ratio of

Mass Spectrometry approximately 3:1, characteristic of a compound
containing one chlorine atom. - Fragmentation:
Loss of Cl (m/z 85), loss of CHO (m/z 91), and

fragmentation of the ethyl group.

Safety and Handling

As with all a-chloroaldehydes, 2-(chloromethyl)butanal should be handled with care in a well-
ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract.
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should
be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away
from strong oxidizing agents, strong bases, and moisture.

This technical guide provides a foundational understanding of 2-(chloromethyl)butanal for
researchers and professionals. Further experimental investigation is required to fully
characterize its physical and chemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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